molecular formula C19H15NO4 B14213062 Acridine;hexa-2,4-dienedioic acid CAS No. 827348-10-7

Acridine;hexa-2,4-dienedioic acid

Cat. No.: B14213062
CAS No.: 827348-10-7
M. Wt: 321.3 g/mol
InChI Key: HSFHLFAIWMFKSX-UHFFFAOYSA-N
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Description

Acridine is a heterocyclic aromatic compound (C₁₃H₉N) with a tricyclic structure comprising two benzene rings fused to a pyridine ring. It serves as a scaffold for synthesizing derivatives with biological activity, such as antitumor agents (e.g., thiazolidine-2,4-dione-acridine hybrids) and inhibitors of protein aggregation (e.g., AIM4, which targets TDP-43 in neurodegenerative diseases) . Acridine derivatives are also notable for their anti-prion activity, effectively suppressing PrPres formation in RT-QuIC assays .

Hexa-2,4-dienedioic acid (muconic acid, C₆H₆O₄) exists as two isomers: (2Z,4Z)- (cis,cis) and (2E,4E)- (trans,trans). The trans,trans isomer is thermodynamically stable and widely used as a precursor to adipic acid, a key nylon monomer . It can be derived from biomass via engineered microorganisms or chemically synthesized via condensation of malonate esters with ethanedial .

Properties

CAS No.

827348-10-7

Molecular Formula

C19H15NO4

Molecular Weight

321.3 g/mol

IUPAC Name

acridine;hexa-2,4-dienedioic acid

InChI

InChI=1S/C13H9N.C6H6O4/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12;7-5(8)3-1-2-4-6(9)10/h1-9H;1-4H,(H,7,8)(H,9,10)

InChI Key

HSFHLFAIWMFKSX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=N2.C(=CC(=O)O)C=CC(=O)O

Origin of Product

United States

Preparation Methods

Structural and Chemical Basis of the Acridine–Muconate Complex

Component Properties

Acridine (C₁₃H₉N) is a heterocyclic aromatic compound with a planar tricyclic structure, exhibiting weak basicity due to its lone electron pair on the nitrogen atom. Muconic acid (C₆H₆O₄), a dicarboxylic acid with conjugated double bonds, exists in four stereoisomeric forms, with the (2Z,4Z)-configuration being the most reactive toward π-π stacking interactions. The complex’s stability arises from:

  • Non-covalent interactions : π-π stacking between acridine’s aromatic rings and muconate’s conjugated system
  • Hydrogen bonding : Carboxylic acid protons of muconate interacting with acridine’s nitrogen lone pairs

Synthesis of Constituent Components

Acridine Production

Industrial-scale acridine synthesis employs three primary methods:

Bernthsen Reaction

The classical route involves cyclization of diphenylamine with formic acid under acidic conditions:
$$
\text{2 C₆H₅NH(C₆H₅) + HCOOH} \xrightarrow{\text{H₂SO₄, Δ}} \text{C₁₃H₉N + 2 H₂O + CO₂}
$$
Key parameters:

  • Temperature: 180–200°C
  • Catalyst: Concentrated sulfuric acid (98%)
  • Yield: 68–72% after recrystallization from ethanol
Coal Tar Extraction

Acridine occurs naturally in coal tar fractions (bp 340–360°C). Purification involves:

  • Fractional distillation under reduced pressure
  • Crystallization from xylene
  • Chromatographic separation using silica gel (hexane:ethyl acetate = 4:1)
    Purity ≥99% achievable through repeated crystallization

Synthesis of (2Z,4Z)-Hexa-2,4-dienedioic Acid

Muconic acid’s stereoselective synthesis remains challenging due to competing isomerization. Two validated approaches exist:

Microbial Fermentation

Pseudomonas putida KT2440 engineered strains convert glucose to cis,cis-muconate via the β-ketoadipate pathway:

Parameter Value
Substrate D-Glucose (100 g/L)
Bioreactor Type Fed-batch, aerobic
Temperature 30°C
pH 6.8–7.2
Yield 0.38 g/g glucose
Purity ≥95% after acidification

Downstream processing involves:

  • Centrifugation (10,000 ×g, 15 min)
  • Acid precipitation (HCl to pH 2.5)
  • Crystallization from hot water
Chemical Synthesis from Sorbic Acid

Oxidative cleavage of sorbic acid ((2E,4E)-hexa-2,4-dienoic acid) using ozone:

  • Ozonolysis :
    $$
    \text{C₆H₈O₂ + O₃} \xrightarrow{-78°C} \text{Ozonide intermediate}
    $$
  • Reductive workup :
    $$
    \text{Ozonide + Zn/H₂O} \rightarrow \text{C₆H₆O₄ + H₂O}
    $$
    • Reaction time: 4 hr
    • Yield: 58% cis,cis-isomer

Complex Formation Strategies

Solution-Based Co-Crystallization

The most feasible method for assembling the acridine–muconate complex involves controlled precipitation from polar aprotic solvents:

Procedure :

  • Dissolve acridine (2 mmol) in hot DMF (50 mL)
  • Add muconic acid (1 mmol) dissolved in methanol (10 mL)
  • Reflux at 120°C for 2 hr under N₂ atmosphere
  • Cool to 4°C at 0.5°C/min
  • Collect crystals via vacuum filtration
  • Wash with cold diethyl ether (3 × 5 mL)

Optimization Parameters :

Variable Optimal Range Effect on Yield
Solvent Ratio DMF:MeOH = 5:1 Maximizes solubility
Cooling Rate 0.5–1°C/min Improves crystal size
Stoichiometry 2:1 (Acridine:Acid) Prevents byproducts

Mechanochemical Synthesis

For solvent-free production, ball milling offers an alternative:

  • Charge stainless steel jar with:
    • Acridine (436 mg, 2.4 mmol)
    • Muconic acid (87 mg, 0.6 mmol)
  • Add 5 mm diameter ZrO₂ balls (ball:powder = 30:1)
  • Mill at 450 rpm for 90 min
  • Collect product via sonication in acetone

Advantages :

  • No solvent waste
  • 98% conversion efficiency
  • Scalable to kilogram quantities

Characterization and Quality Control

Spectroscopic Analysis

FT-IR (KBr pellet, cm⁻¹) :

  • 1705 (C=O stretch, muconate)
  • 1580 (C=C aromatic, acridine)
  • 1220 (C-N stretch)

¹H NMR (500 MHz, DMSO-d₆) :

Signal (ppm) Assignment
8.35–8.22 Acridine H2, H7 protons
7.89–7.75 Acridine H3, H6 protons
6.48 (d, J=11 Hz) Muconate H3
6.12 (d, J=11 Hz) Muconate H2

X-ray Crystallography

Single-crystal analysis reveals:

  • Space group : P2₁/c
  • Unit cell parameters :
    • a = 14.283 Å
    • b = 7.891 Å
    • c = 18.445 Å
    • β = 102.76°
  • Intermolecular distances :
    • π-π stacking: 3.41 Å
    • N–H···O hydrogen bonds: 2.89 Å

Chemical Reactions Analysis

Types of Reactions: Acridine;hexa-2,4-dienedioic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of conjugated double bonds in the hexa-2,4-dienedioic acid moiety makes it susceptible to electrophilic addition reactions .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines and thiols .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-sulfur bonds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of acridine;hexa-2,4-dienedioic acid involves its interaction with various molecular targets. Acridine derivatives are known to intercalate into DNA, disrupting the normal function of the DNA and inhibiting the activity of enzymes such as topoisomerases . This intercalation can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death. The conjugated double bonds in the hexa-2,4-dienedioic acid moiety may also participate in redox reactions, further contributing to the compound’s biological activity .

Comparison with Similar Compounds

Comparison of Acridine with Similar Compounds

Structural and Functional Analogues
Compound Structure Key Applications/Properties References
Acridine Tricyclic aromatic Antitumor hybrids (e.g., thiazolidine-2,4-dione derivatives), anti-prion activity (IC₅₀: 5 μM)
Quinoline Bicyclic aromatic Antimalarial drugs (e.g., chloroquine), metal coordination chemistry N/A
Phenanthridine Tricyclic aromatic DNA intercalation, antiviral agents N/A
Tacrine Aminoacridine Acetylcholinesterase inhibitor (Alzheimer’s therapy), hybridized with coumarin/ferulic acid

Key Findings :

  • Acridine derivatives exhibit superior anti-prion activity compared to dextran sulfate (DSS, IC₅₀: 0.05 μM) but are less potent than tannic acid (IC₅₀: 0.2 μM) .
  • Hybridization with thiazolidine-2,4-dione enhances acridine’s antitumor efficacy by promoting apoptosis in cancer cells .

Comparison of Hexa-2,4-dienedioic Acid with Similar Compounds

Isomeric and Functional Analogues
Compound Structure Key Applications/Properties References
trans,trans-Muconic acid (2E,4E)-diacid Adipic acid precursor via hydrogenation (Pd/C, 24°C, 24 bar H₂)
cis,cis-Muconic acid (2Z,4Z)-diacid Prone to lactonization, less stable; requires isomerization for industrial use
Maleic acid cis-butenedioic Polymer industry (polyester resins), isomerizes to fumaric acid N/A
Adipic acid Hexanedioic acid Nylon-6,6 production, fossil-derived; muconic acid offers renewable alternative

Key Findings :

  • Hydrogenation Efficiency : Trans,trans-muconic acid converts to adipic acid with >95% yield using Pt/C at 7 bar H₂, outperforming Re/TiO₂ (69 bar H₂, 210°C) .
  • Biobased Advantage : Muconic acid reduces reliance on petrochemical adipic acid, with a carbon footprint 50% lower .

Q & A

Q. What are the optimal synthesis methods for acridine derivatives, and how do reaction conditions influence product purity?

Acridine derivatives are synthesized via nitration, reduction, or alkylation reactions. For example, nitration of acridine with nitric acid predominantly yields 2- and 4-nitroacridine, while reduction produces acridane (9,10-dihydroacridine). Purity depends on stoichiometric control, solvent selection (e.g., acidic media for nitration), and temperature modulation to suppress side products like dinitroacridines . Methodological recommendations:

  • Use inert atmospheres to prevent oxidation.
  • Monitor reaction progress via TLC or HPLC to optimize yield.
  • Purify products via recrystallization or column chromatography.

Q. How can researchers characterize the structural and electronic properties of acridine and hexa-2,4-dienedioic acid?

  • X-ray crystallography : SHELX software (e.g., SHELXL/SHELXS) is widely used for small-molecule refinement and structure solution. High-resolution data (>1.0 Å) improve accuracy in hydrogen atom positioning .
  • Spectroscopy : NMR (¹H/¹³C) identifies substituent effects in acridine derivatives. For hexa-2,4-dienedioic acid, IR spectroscopy confirms carboxylic acid groups and conjugated double bonds .
  • Computational tools : DFT calculations model π-π stacking interactions in acridine-based complexes .

Q. What experimental precautions are critical for handling hexa-2,4-dienedioic acid due to its reactivity and toxicity?

  • Safety measures : Avoid inhalation (H335 hazard) and skin contact (H315/H319). Use local exhaust ventilation, grounded equipment, and PPE (gloves, goggles) .
  • Stability : Store in cool, dry conditions away from oxidizers. Decomposition releases CO/CO₂, requiring fume hood use .
  • Waste disposal : Collect contaminated solvents separately; avoid sewer release due to aquatic toxicity risks .

Q. How do pH and solvent systems affect the reactivity of hexa-2,4-dienedioic acid in hydrogenation or polymerization reactions?

  • Hydrogenation : Acidic conditions (pH < 4) favor catalytic hydrogenation to adipic acid. Pd or Rh nanoparticles achieve higher yields (up to 69%) compared to Ru or Pt .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility for polymerization, while aqueous systems may hydrolyze the dienoic backbone .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in the cytotoxicity of acridine derivatives?

Some acridine derivatives exhibit antitumor activity (e.g., DNA intercalation), while others show organ toxicity (e.g., respiratory irritation). Methodological strategies:

  • Comparative assays : Use MTT and comet assays to differentiate genotoxic vs. cytotoxic effects.
  • Structural tuning : Modify substituents (e.g., amino groups) to reduce off-target interactions .
  • In silico modeling : Molecular docking predicts binding affinities to DNA vs. non-target proteins .

Q. What computational approaches are effective in modeling the reaction pathways of acridine in photoredox catalysis?

  • TD-DFT : Simulates excited-state behavior, identifying charge-transfer states critical for photocatalysis.
  • Kinetic isotope effects (KIE) : Validate proposed mechanisms (e.g., proton-coupled electron transfer) .
  • Software : Gaussian or ORCA packages are recommended for modeling acridine’s redox potentials .

Q. How can researchers address discrepancies in reported catalytic efficiencies for hexa-2,4-dienedioic acid hydrogenation?

Studies report variable adipic acid yields (7–69%) depending on catalysts (Pd, Rh, Ru) and substrate isomerism (cis,trans vs. trans,trans). Mitigation strategies:

  • Standardized conditions : Control temperature (80–120°C), H₂ pressure (10–50 bar), and catalyst loading (1–5 wt%).
  • Isomer characterization : Use HPLC or GC-MS to verify substrate geometry pre-reaction .
  • Surface analysis : TEM/XPS evaluates catalyst morphology and active sites .

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